chemical and physical properties of 8-(Hydroxyamino)-8-oxooctanoic acid
chemical and physical properties of 8-(Hydroxyamino)-8-oxooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 8-(Hydroxyamino)-8-oxooctanoic acid. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.
Chemical and Physical Properties
8-(Hydroxyamino)-8-oxooctanoic acid, also known as suberic acid monohydroxamate, is a dicarboxylic acid derivative belonging to the class of aliphatic hydroxamic acids. Its structure consists of an eight-carbon chain with a carboxylic acid group at one terminus and a hydroxamic acid group at the other.
Table 1: Chemical and Physical Properties of 8-(Hydroxyamino)-8-oxooctanoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| IUPAC Name | 8-(hydroxyamino)-8-oxooctanoic acid | [2] |
| CAS Number | 149647-86-9 | [2] |
| Canonical SMILES | C(CCCC(=O)O)CCC(=O)NO | [1] |
| InChI Key | YNBDVONJRSJFLP-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 0.3 | [2] |
| Appearance | White, Beige, or Pale yellow solid (predicted) | [3] |
| Melting Point | 72 - 74 °C (for the related compound 8-Hydroxyquinoline) | [3] |
| Boiling Point | 267 °C @ 752 mmHg (for the related compound 8-Hydroxyquinoline) | [3] |
| Solubility | Sparingly soluble in water; soluble in some organic solvents. |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid is not widely published, a general and plausible synthetic route can be derived from standard methods for hydroxamic acid formation and the synthesis of related compounds like suberoylanilide hydroxamic acid (SAHA). The most common approach involves the reaction of a carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine.
A likely precursor for the synthesis is suberic acid (octanedioic acid) or its monoester derivative.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 8-(Hydroxyamino)-8-oxooctanoic acid.
Detailed Methodologies:
A general procedure for the synthesis of a hydroxamic acid from a carboxylic acid monoester would involve the following steps:
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Activation of the Carboxylic Acid: The free carboxylic acid group of a suberic acid monoester is converted into a more reactive species, such as an acyl chloride or activated ester. A common method is the reaction with thionyl chloride or oxalyl chloride in an inert solvent.[4]
-
Reaction with Hydroxylamine: The activated carboxylic acid derivative is then reacted with hydroxylamine or a protected form like O-benzylhydroxylamine.[4] This reaction is typically carried out in the presence of a base to neutralize the acid generated.
-
Deprotection/Hydrolysis: If a protected hydroxylamine was used, a deprotection step (e.g., hydrogenolysis for a benzyl group) is necessary. If the reaction was performed on the monoester, the ester group is hydrolyzed under acidic or basic conditions to yield the final product.[4]
Biological Activity and Potential Applications
Aliphatic hydroxamic acids are known to possess a range of biological activities, primarily attributed to their ability to chelate metal ions, which is crucial for the function of many enzymes.[5][6]
Antimicrobial Activity:
Several studies have demonstrated the antibacterial and antifungal properties of aliphatic hydroxamic acids.[5][6] One study investigated the antimycobacterial activities of a series of aliphatic hydroxamic acids and their metal complexes, including a C8 derivative (HA8). The iron complexes of this C8 hydroxamic acid showed some inhibitory activity against Mycobacterium bovis BCG.[5][7] The proposed mechanism of antimicrobial action often involves the chelation of essential metal ions, disrupting cellular processes.
Enzyme Inhibition:
The hydroxamic acid moiety is a well-known zinc-binding group and can inhibit various metalloenzymes. While specific enzyme inhibition data for 8-(Hydroxyamino)-8-oxooctanoic acid is scarce, related aliphatic hydroxamic acids have been shown to inhibit enzymes such as:
-
Histone Deacetylases (HDACs): Some hydroxamic acid derivatives are potent HDAC inhibitors.[8]
-
Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are targets in various diseases.[6]
-
Urease: Inhibition of this enzyme is relevant in the context of infections by urease-producing bacteria.[6]
Proposed Mechanism of Enzyme Inhibition:
The hydroxamic acid functional group can act as a bidentate ligand, chelating the metal ion (often zinc) in the active site of metalloenzymes. This coordination displaces a water molecule that is typically involved in the catalytic mechanism, thereby inhibiting the enzyme's function.
Caption: Proposed mechanism of metalloenzyme inhibition by 8-(Hydroxyamino)-8-oxooctanoic acid.
Safety and Handling
Specific safety data for 8-(Hydroxyamino)-8-oxooctanoic acid is not available. However, based on related compounds, general laboratory safety precautions should be observed. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood.[3][9]
Conclusion
8-(Hydroxyamino)-8-oxooctanoic acid is an interesting bifunctional molecule with potential applications in drug discovery and materials science. Its properties as an aliphatic hydroxamic acid suggest likely antimicrobial and enzyme-inhibitory activities. Further research is warranted to fully elucidate its experimental physicochemical properties, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This guide provides a foundational understanding to aid in these future investigations.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 8-(Hydroxyamino)-8-oxooctanoic acid | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 5. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Amino-8-oxooctanoic acid | 73427-53-9 | Benchchem [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
